
BMS-690154 metabolic pathways oxidation
glucuronidation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: BMS-690154

Cat. No.: S1802554
Get Quote

Metabolic Pathways of BMS-690514

BMS-690514 is an oral inhibitor targeting ErbB (EGFR, HER2, HER4) and Vascular Endothelial Growth

Factor Receptors (VEGFR 1, 2, 3), developed as a treatment for non-small-cell lung cancer and metastatic

breast cancer [1] [2].

After a single 200-mg oral dose administered to humans, BMS-690514 was rapidly absorbed (median

T~max~ of 0.5 hours). The absorbed fraction was estimated to be between 50% and 68%. The drug was

extensively metabolized, with less than 28% of the administered dose recovered as the parent compound in

excreta, indicating a high metabolic clearance [1].

The primary metabolic pathways involve multiple oxidation reactions and direct glucuronidation. The

main circulating metabolites identified were [1]:

M1: A hydroxylated rearrangement product of the parent molecule.
M6: A direct ether glucuronide of the parent molecule.

Several secondary glucuronide conjugates.

The study concluded that none of these circulating metabolites are expected to contribute significantly to the

drug's pharmacological activity [1].
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The table below summarizes the recovery of drug-related radioactivity after oral administration of

[(14)C]BMS-690514 [1].

Matrix Mean Recovery (% of Administered Dose)

Feces ~50%

Urine ~34%

Bile (collected from a subset of subjects) ~16%

Total Recovery ~84-100%

The parent drug, BMS-690514, accounted for ≤7.9% of the total plasma radioactivity (as measured by

AUC), confirming that the majority of the circulating material was composed of metabolites [1].

Experimental Methodology

The following details the key methodological aspects from the clinical study [1]:

Study Design: A clinical trial involving nine healthy male subjects. Six subjects (Group 1) provided
urine, feces, and plasma. Three subjects (Group 2) provided bile samples in addition to the other

matrices.
Dosing and Sample Collection: Subjects received a single 200-mg oral dose of [(14)C]BMS-

690514. Biological samples (urine, feces, plasma, bile) were collected for up to 12 days post-dose.
Analytical Techniques: The concentrations of BMS-690514 and its metabolites were determined

using radiochromatographic methods (likely involving HPLC combined with radiometric detection).
Metabolite structures were identified using techniques such as LC/MS/MS and NMR, as referenced in

related preclinical studies [2].
Metabolite Profiling: The metabolites in plasma, urine, feces, and bile were profiled to identify and

quantify the various oxidative and glucuronidated species.
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The following diagram illustrates the primary metabolic fate and excretion routes of BMS-690514 in

humans, based on the study data.
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Overview of BMS-690514 metabolism and excretion in humans.
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Conclusion

In summary, BMS-690514 is well-absorbed and undergoes extensive metabolism in humans via oxidation

and glucuronidation, forming multiple metabolites. The drug-related material is eliminated nearly

completely, with roughly equal contributions from fecal and urinary excretion, aided by significant biliary

elimination [1]. The identified metabolites are not expected to contribute to the primary pharmacology,

making the parent drug the main active species.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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